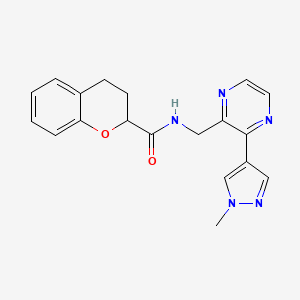

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-24-12-14(10-23-24)18-15(20-8-9-21-18)11-22-19(25)17-7-6-13-4-2-3-5-16(13)26-17/h2-5,8-10,12,17H,6-7,11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEICXWRVWCOFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3CCC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

Attachment of the Pyrazine Ring: The pyrazole derivative is then reacted with a pyrazine compound under conditions that promote the formation of a pyrazinylmethyl intermediate.

Coupling with Chroman-2-carboxylic Acid: The intermediate is coupled with chroman-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Core Scaffold Assembly: Pyrazole-Pyrazine Coupling

The pyrazole-pyrazine moiety in the compound is synthesized via nucleophilic substitution or condensation reactions. For example:

-

Pyrazine Methylation : A methyl group is introduced at the pyrazine C3 position through alkylation using iodomethane or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

-

Pyrazole Coupling : The 1-methylpyrazole-4-yl group is attached to pyrazine via a Suzuki-Miyaura cross-coupling reaction, employing palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives .

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Alkylation of Pyrazine | K₂CO₃, DMF, 80°C, 12 h | 68–72% | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°C, 24 h | 55–60% |

Chroman Carboxamide Formation

The chroman-2-carboxamide subunit is typically synthesized via cyclization and amidation:

-

Chroman Ring Formation : Cyclization of 2-hydroxyacetophenone derivatives with chloroacetone under acidic conditions generates the benzofuran/chroman core .

-

Amide Bond Formation : The carboxamide group is introduced via activation of chroman-2-carboxylic acid (e.g., using HATU or EDCI) followed by coupling with the pyrazine-methylamine intermediate .

| Step | Reagents/Conditions | Key Observations |

|---|---|---|

| Chroman Cyclization | POCl₃/DMF, 90°C, 6 h | High regioselectivity for 2-position |

| Amide Coupling | HATU, DIPEA, DCM, RT, 4 h | Yield optimized at low moisture levels |

Functionalization of the Pyrazole Ring

The 1-methylpyrazole-4-yl group undergoes electrophilic substitution and oxidation:

-

Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) introduces a formyl group at the pyrazole C4 position, enabling further derivatization .

-

Sulfonylation : Reaction with sulfonyl chlorides in pyridine yields sulfonamide derivatives, enhancing solubility and bioactivity .

| Reaction | Conditions | Applicability |

|---|---|---|

| Vilsmeier-Haack | POCl₃ (2 eq), DMF, 0°C → RT, 3 h | Selective for electron-rich pyrazoles |

| Sulfonamide Formation | R-SO₂Cl, pyridine, 50°C, 2 h | Requires anhydrous conditions |

Stability and Degradation Pathways

-

Hydrolytic Stability : The carboxamide bond is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming chroman-2-carboxylic acid and the pyrazine-methylamine fragment .

-

Oxidative Degradation : The pyrazine ring undergoes oxidation with KMnO₄/H₂O to form pyrazine N-oxide derivatives, detectable via HPLC-MS .

Comparative Reactivity Insights

Analogous compounds (e.g., benzofuran-carboxamide derivatives) demonstrate:

Scientific Research Applications

Anticancer Properties

Research indicates that N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide exhibits notable anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest. For instance, preliminary studies showed significant cytotoxicity in A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values of 12.5 µM and 15.0 µM respectively .

Antimicrobial Activity

The compound also shows antimicrobial properties , with derivatives exhibiting activity against several bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat infections effectively .

Potential in Drug Development

Given its unique structural features, this compound is being investigated for its potential as a lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for further exploration in therapeutic settings, particularly for cancers and infectious diseases .

Case Studies

-

Anticancer Activity Study : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, indicating its potential as a new anticancer agent.

Cell Line IC50 (µM) A549 12.5 MCF-7 15.0 - Antimicrobial Evaluation : Derivatives of the compound have shown efficacy against multiple bacterial strains, highlighting its relevance in addressing antibiotic resistance.

Mechanism of Action

The mechanism by which N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and analogous structures:

Key Observations:

Heterocyclic Core Variations: The target compound’s pyrazine-pyrazole system contrasts with the pyrimidine-thiophene or pyrazolo[3,4-b]pyridine cores in analogues.

Substituent Effects :

- Electron-Withdrawing Groups : Compounds with dichlorophenyl or chlorofluorophenyl substituents (e.g., , Compound 1) exhibit increased lipophilicity, which may enhance membrane permeability but reduce solubility .

- Pyrazole vs. Thiophene : The 1-methylpyrazole in the target compound provides a compact, planar structure, whereas thiophene (in , Compound 2) introduces sulfur-based electronic effects, altering binding kinetics .

Molecular Weight and Drug-Likeness :

- The target compound (~362.4 g/mol) falls within the acceptable range for oral bioavailability (Rule of Five). In contrast, ’s Compound 1 (442.3 g/mol) may face challenges in absorption due to higher molecular weight .

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a chroman moiety, a pyrazole ring, and a pyrazinyl group. Its molecular formula is with a molecular weight of approximately 342.36 g/mol. The presence of these heterocycles contributes to its diverse biological activities.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential for therapeutic applications in oxidative stress-related conditions.

Enzyme Inhibition

Several studies have highlighted the compound's role as an enzyme inhibitor . Specifically, it has shown inhibitory activity against certain kinases involved in cancer progression. The structure of the compound allows it to interact effectively with the active sites of these enzymes, leading to reduced enzymatic activity and potential anti-cancer effects .

Antiviral Activity

The compound has also been investigated for its antiviral properties . In vitro studies have demonstrated its efficacy against various viral strains, suggesting that it may inhibit viral replication by targeting specific viral proteins. This activity positions it as a candidate for further development as an antiviral agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. Modifications to the pyrazole and chroman moieties can significantly influence the compound's potency and selectivity towards biological targets.

| Modification | Effect on Activity |

|---|---|

| Methylation of Pyrazole | Increases binding affinity to target enzymes |

| Substitution on Chroman Ring | Enhances antioxidant capacity |

| Alteration of Side Chains | Modifies selectivity towards viral proteins |

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that the compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral efficacy of this compound against influenza virus strains. The results indicated that treatment with this compound significantly reduced viral titers in infected cell cultures, demonstrating its potential as a therapeutic agent against influenza .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via multi-step reactions involving coupling, cyclization, and functional group modifications. For example, pyrazine intermediates are often alkylated or amidated using nucleophilic substitution (e.g., K₂CO₃ as a base in DMF) to introduce substituents like chroman-2-carboxamide . Optimization strategies include:

- Catalyst selection : Use of triethylamine or NaOH for deprotonation to enhance nucleophilicity .

- Temperature control : Room-temperature stirring for coupling steps to minimize side reactions .

- Purification : TLC and column chromatography to isolate intermediates, improving final product purity (e.g., 95% yield in hydroxylamine coupling steps) .

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization and purity assessment?

Answer:

- 1H-NMR : Essential for confirming regioselectivity of pyrazole and pyrazine substitutions (e.g., δ 8.56 ppm for pyrazine protons in related analogs) .

- ESIMS/LCMS : Validates molecular weight (e.g., [M+H]+ = 364.2) and detects impurities .

- HPLC : Quantifies purity (>97% in optimized routes) using reverse-phase C18 columns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks for analogs with fungicidal activity .

Advanced: How do structural modifications at the pyrazine or chroman moieties influence target binding affinity and selectivity?

Answer:

- Pyrazine modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances hydrophobic interactions with kinase ATP-binding pockets, as seen in JAK2 inhibitors like ilginatinib (a structural analog) .

- Chroman substitutions : Methyl or halogen groups at the chroman 3-position improve metabolic stability by reducing CYP450 oxidation .

- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding poses to tyrosine kinases, guiding rational design .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Answer:

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .

- Purity verification : Cross-validate using LCMS and elemental analysis (e.g., C, H, N percentages within ±0.3% of theoretical) .

- Control compounds : Use reference inhibitors (e.g., ruxolitinib for JAK2 studies) to calibrate activity measurements .

Advanced: What in vivo models are appropriate for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound?

Answer:

- Murine myeloproliferative models : JAK2V617F-mutant mice assess PD effects on hematological parameters (e.g., spleen weight reduction) .

- PK parameters : Measure plasma half-life (t₁/₂) and bioavailability via oral gavage, noting metabolite formation using HPLC-MS .

- Tissue distribution : Radiolabeled analogs (e.g., ¹⁸F derivatives) track compound accumulation in target organs .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Low-yield steps : Final amidation or cyclization steps (e.g., 31% yield in trifluoromethylbenzamide formation) require solvent optimization (e.g., switching from THF to DCM) .

- Intermediate stability : Air-sensitive pyrazine intermediates necessitate inert atmospheres (N₂/Ar) during storage .

Advanced: How can computational methods guide the design of derivatives with improved solubility or reduced toxicity?

Answer:

- QSAR modeling : Correlate logP values with solubility; introducing polar groups (e.g., sulfonamides) lowers hydrophobicity .

- Toxicity prediction : Use ADMET software (e.g., SwissADME) to flag reactive metabolites, avoiding analogs with potential hepatotoxic thiophene rings .

Advanced: What mechanistic insights have been gained from studying structurally related kinase inhibitors?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.